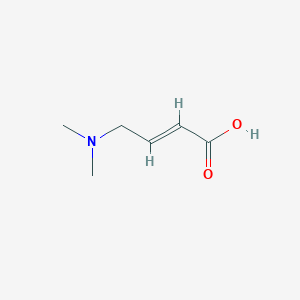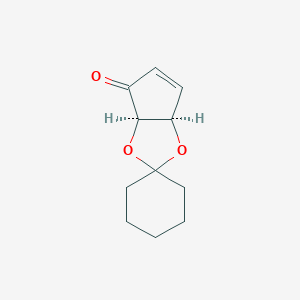
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group attached to a 4-chlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloroaniline, 5-nitrothiophene-2-carboxylic acid, and suitable coupling reagents.
Coupling Reaction: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form an active ester intermediate.
Amide Formation: The activated ester reacts with 4-chloroaniline to form the desired N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under mild conditions, typically in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo reduction reactions to form amino derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) for reducing the nitro group.
Electrophilic Substitution: Halogenating agents or nitrating agents for functionalizing the thiophene ring.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for amide bond cleavage.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Thiophenes: Resulting from electrophilic substitution reactions.
Carboxylic Acids and Amines: Products of amide hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine:
Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring and the carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)-5-nitro-2-thiophenecarboxamide: Similar structure but with different substitution patterns on the thiophene ring.
N-(4-Chlorophenyl)-3-nitro-5-thiophenecarboxamide: Another isomer with the nitro group in a different position.
N-(4-Chlorophenyl)-5-nitro-3-furancarboxamide: A related compound with a furan ring instead of a thiophene ring.
Uniqueness: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYJFGVTQZQYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163488 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146795-38-2 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















